molecular formula C17H14ClN3OS2 B2732546 N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-08-6

N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No. B2732546
M. Wt: 375.89
InChI Key: JYOPCXTYANNPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H14ClN3OS2 and its molecular weight is 375.89. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

Compounds analogous to "N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide" have been synthesized and evaluated for their potential as glutaminase inhibitors, a promising approach in cancer therapy. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown to inhibit kidney-type glutaminase (GLS) effectively. These inhibitors can attenuate the growth of human lymphoma cells in vitro and in mouse models, highlighting their therapeutic potential against cancer by targeting glutamine metabolism (Shukla et al., 2012).

Antimicrobial Agents

Research into compounds with the 1,2,4-thiadiazole motif has led to the synthesis of novel derivatives with potent antimicrobial activity. For example, a series of thiazolidin-4-one derivatives were synthesized and demonstrated significant in vitro antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. These findings underscore the potential of thiadiazole derivatives as antimicrobial agents, which could be further explored for medical applications (Baviskar et al., 2013).

Anticancer Properties

The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties, incorporating thiadiazole along with other functional groups. Such efforts have yielded compounds with promising anticancer activity through in vitro studies, suggesting their potential for further development as anticancer agents (Yushyn et al., 2022).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c1-11-7-8-13(9-14(11)18)19-15(22)10-23-17-20-16(21-24-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPCXTYANNPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

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